
(S)-2-(2-(2-Aminoacetamido)propanamido)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-(2-(2-Aminoacetamido)propanamido)acetic acid is a synthetic compound that belongs to the class of amino acids It is characterized by its complex structure, which includes multiple amide and amino groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-(2-Aminoacetamido)propanamido)acetic acid typically involves multiple steps, starting from simpler precursors. Common synthetic routes may include:
Amidation Reactions:
Protection and Deprotection Steps: To ensure selective reactions, protecting groups may be used and later removed.
Chiral Resolution: Since the compound is chiral, methods such as chiral chromatography or the use of chiral auxiliaries may be employed to obtain the desired enantiomer.
Industrial Production Methods
Industrial production of this compound might involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of catalysts could be employed to enhance efficiency.
化学反应分析
Types of Reactions
(S)-2-(2-(2-Aminoacetamido)propanamido)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction of amide groups to amines.
Substitution: Nucleophilic substitution reactions involving the amino or amide groups.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce primary or secondary amines.
科学研究应用
Chemistry: As a building block for more complex molecules.
Biology: In studies involving protein synthesis and enzyme interactions.
Medicine: Potential use in drug development due to its bioactive properties.
Industry: As an intermediate in the synthesis of pharmaceuticals and other fine chemicals.
作用机制
The mechanism by which (S)-2-(2-(2-Aminoacetamido)propanamido)acetic acid exerts its effects involves interactions with specific molecular targets. These may include:
Enzymes: Acting as substrates or inhibitors.
Receptors: Binding to specific receptors to modulate biological pathways.
Pathways: Involvement in metabolic or signaling pathways.
相似化合物的比较
Similar Compounds
Glycine: The simplest amino acid with a similar backbone structure.
Alanine: Another amino acid with a similar side chain.
Glutamine: Contains an amide group similar to (S)-2-(2-(2-Aminoacetamido)propanamido)acetic acid.
Uniqueness
This compound is unique due to its specific arrangement of amino and amide groups, which may confer distinct chemical and biological properties compared to other amino acids.
属性
分子式 |
C7H13N3O4 |
|---|---|
分子量 |
203.20 g/mol |
IUPAC 名称 |
2-[2-[(2-aminoacetyl)amino]propanoylamino]acetic acid |
InChI |
InChI=1S/C7H13N3O4/c1-4(10-5(11)2-8)7(14)9-3-6(12)13/h4H,2-3,8H2,1H3,(H,9,14)(H,10,11)(H,12,13) |
InChI 键 |
UGVQELHRNUDMAA-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)NCC(=O)O)NC(=O)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


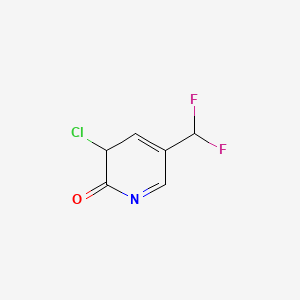
![Carbamic acid, [(1S)-1-acetyl-3-butenyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B12326550.png)
![Toluene-4-sulfonic acid2-[4-(tert-butyl-dimethyl-silanyloxy)-7a-methyl-octahydro-inden-1-yl]-propyl ester](/img/structure/B12326556.png)
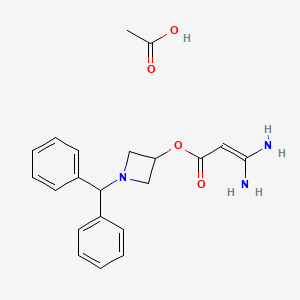

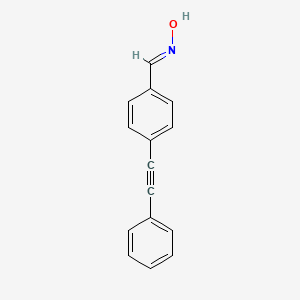
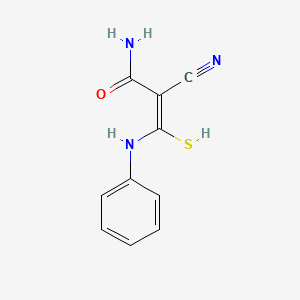
![2-O-tert-butyl 3-O-methyl (3S)-2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate](/img/structure/B12326587.png)
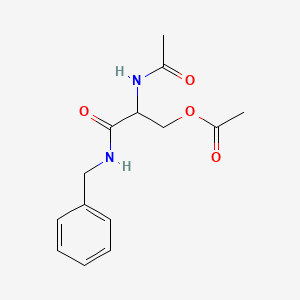
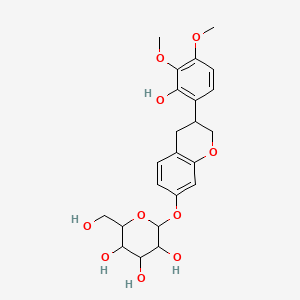


![L-Serinamide, 1-[(phenylmethoxy)carbonyl]-L-prolyl-L-phenylalanyl-L-histidyl-L-leucyl-L-leucyl-L-valyl-L-tyrosyl-N-2-naphthalenyl-(9CI)](/img/structure/B12326607.png)
![2-[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B12326608.png)
